Oxethazaine

描述

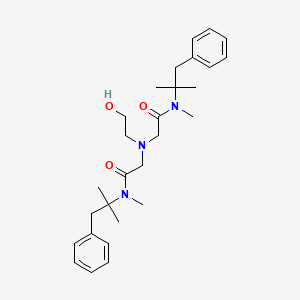

This compound is an amino acid amide.

Oxetacaine, also called oxethazaince, is a potent surface analgesic with the molecular formula N, N-bis-(N-methyl-N-phenyl-t-butyl-acetamide)-beta-hydroxyethylamine that conserves its unionized form at low pH levels. Its actions have shown to relieve dysphagia, relieve pain due to reflux, chronic gastritis, and duodenal ulcer. Oxetacaine is approved by Health Canada since 1995 for its use as an antacid combination in over-the-counter preparations. It is also in the list of approved derivatives of herbal products by the EMA.

This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

surface anesthetic used mainly orally in chronic gastritis & heartburn to analgize the gastric mucosa; minor descriptor (72); major descriptor (73-86); on-line search ETHANOLAMINES (72-86); INDEX MEDICUS search ETHANOLAMINES (72); this compound (73-86); RN given refers to parent cpd

属性

IUPAC Name |

2-[2-hydroxyethyl-[2-[methyl-(2-methyl-1-phenylpropan-2-yl)amino]-2-oxoethyl]amino]-N-methyl-N-(2-methyl-1-phenylpropan-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41N3O3/c1-27(2,19-23-13-9-7-10-14-23)29(5)25(33)21-31(17-18-32)22-26(34)30(6)28(3,4)20-24-15-11-8-12-16-24/h7-16,32H,17-22H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLDJPRFCGDUFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)N(C)C(=O)CN(CCO)CC(=O)N(C)C(C)(C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41N3O3 | |

| Record name | OXETHAZAINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13930-31-9 (hydrochloride) | |

| Record name | Oxethazaine [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0025818 | |

| Record name | Oxethazaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Oxethazaine is a white powder. (NTP, 1992) | |

| Record name | OXETHAZAINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), <0.1 g/100 ml at 23 ºC | |

| Record name | OXETHAZAINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxetacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12532 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

126-27-2 | |

| Record name | OXETHAZAINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxethazaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxethazaine [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxetacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12532 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxethazaine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxethazaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxetacaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXETHAZAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IP8QT76V17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

219 to 220 °F (NTP, 1992), 100-101 ºC | |

| Record name | OXETHAZAINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxetacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12532 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Oxethazaine's Enduring Anesthetic Effect in Acidic Environments: A Technical Deep Dive

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Oxethazaine, a potent local anesthetic, distinguishes itself from conventional counterparts through its remarkable efficacy in acidic conditions, a characteristic pivotal to its clinical application in gastroenterology. This technical guide delves into the core mechanism of action of this compound, with a particular focus on the physicochemical properties that enable its sustained nerve-blocking activity in low pH environments.

Core Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

Like other local anesthetics, the primary mechanism of action for this compound is the blockade of voltage-gated sodium channels in nerve cell membranes.[1] By binding to a receptor site within the intracellular aspect of the sodium channel, this compound stabilizes the channel in its inactivated state. This prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane, thereby halting the generation and propagation of action potentials. The ultimate effect is a reversible block of nerve conduction, leading to a loss of sensation in the affected area.

The Crucial Role of pH and pKa in Local Anesthetic Activity

The efficacy of a local anesthetic is intrinsically linked to its ability to exist in both ionized (cationic) and unionized (uncharged base) forms. The unionized form is lipid-soluble and can readily traverse the nerve cell membrane to reach its intracellular target. Once inside the more acidic axoplasm, an equilibrium shift favors the formation of the ionized, active form, which then binds to the sodium channel.

The proportion of ionized to unionized drug is governed by the drug's pKa (the pH at which 50% of the drug is ionized) and the pH of the surrounding tissue, as described by the Henderson-Hasselbalch equation. Most local anesthetics are weak bases with pKa values typically in the range of 7.5 to 9.0. In acidic environments, such as inflamed tissues or the gastric mucosa, the equilibrium for these conventional anesthetics shifts significantly towards the ionized form, which cannot efficiently cross the nerve membrane, thus reducing their effectiveness.

This compound's Unique Physicochemical Profile: The Key to its Acid Stability

This compound's sustained action in acidic conditions is attributed to its unique chemical structure and a notably low pKa value.

Quantitative Physicochemical Data

A critical physicochemical parameter for understanding this compound's behavior is its pKa. While predictive models can vary, an experimentally cited pKa value provides the most insight.

| Parameter | Value | Source |

| pKa | 6.25 | Posey E., Boler K. and Posey L. The Amerian Journal of Digestive Diseases. (1969) [cited in PubChem][1] |

| Predicted pKa | 14.62 ± 0.10 | ChemicalBook[2] |

| Molecular Formula | C₂₈H₄₁N₃O₃ | PubChem[1] |

| Molecular Weight | 467.64 g/mol | ChemicalBook[2] |

Note: The experimentally cited pKa of 6.25 is considered more relevant for the tertiary amine responsible for the local anesthetic effect and is unusually low for a local anesthetic. This low pKa is central to its mechanism in acidic conditions.

A pKa of 6.25 signifies that at a gastric pH of, for example, 3.0, a substantial proportion of this compound remains in its unionized, lipid-soluble form, capable of penetrating the neuronal membrane. This is in stark contrast to other local anesthetics with higher pKa values, which would be almost entirely ionized and thus inactive at such a low pH.

The following diagram illustrates the pH-dependent ionization of this compound and its subsequent action on the sodium channel.

Experimental Protocols

Detailed experimental data on the pH-dependent sodium channel blockade by this compound is limited in publicly available literature. However, standard electrophysiological and analytical techniques can be employed to quantify its activity.

Determination of pKa

A standard method for pKa determination is through potentiometric titration.

Protocol:

-

Solution Preparation: Prepare a standardized solution of this compound of known concentration in deionized water.

-

Titration Setup: Use a calibrated pH meter and a burette containing a standardized solution of a strong acid (e.g., HCl).

-

Titration: Slowly add the acid titrant to the this compound solution while continuously monitoring the pH.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

The following workflow illustrates the pKa determination process.

Measurement of Nerve Conduction Block

The potency of this compound in blocking nerve conduction at different pH values can be assessed using an isolated nerve preparation, such as the frog sciatic nerve.

Protocol:

-

Nerve Preparation: Isolate the sciatic nerve from a frog and mount it in a nerve chamber with stimulating and recording electrodes.

-

Baseline Recording: Stimulate the nerve and record the compound action potential (CAP) to establish a baseline.

-

Drug Application: Perfuse the nerve with a solution of this compound at a specific concentration and pH (e.g., pH 7.4, 5.0, 3.0).

-

CAP Measurement: Record the CAP at regular intervals to determine the onset and extent of the nerve block.

-

Data Analysis: Calculate the percentage decrease in CAP amplitude to quantify the degree of nerve block. The IC50 (concentration required to inhibit 50% of the CAP) can be determined at each pH.

The logical relationship for assessing pH-dependent nerve block is depicted below.

Additional Pharmacological Considerations

While sodium channel blockade is the primary mechanism, some studies suggest that this compound may also exert other effects, such as a mild anti-inflammatory action and interaction with L-type calcium channels.[3] Further research is warranted to fully elucidate the contribution of these potential secondary mechanisms to its overall therapeutic profile.

Conclusion

The sustained local anesthetic effect of this compound in acidic conditions is a direct consequence of its unique chemical structure and low pKa. This allows a significant fraction of the drug to remain in its unionized, membrane-permeable form even at the low pH of the gastric environment. This property distinguishes it from other local anesthetics and underpins its clinical utility in treating pain associated with acid-related gastrointestinal disorders. Further quantitative studies on its pH-dependent interaction with specific sodium channel isoforms would provide a more complete understanding of its mechanism of action and could inform the development of novel, acid-stable local anesthetics.

References

Oxethazaine as a Voltage-Gated Sodium Channel Blocker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxethazaine is a potent local anesthetic distinguished by its efficacy in acidic environments, rendering it particularly useful for the management of pain associated with gastrointestinal disorders.[1][2] Its primary mechanism of action involves the blockade of voltage-gated sodium channels (VGSCs), a critical component in the generation and propagation of nerve impulses. By inhibiting these channels, this compound effectively dampens the transmission of pain signals. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with VGSCs, including its mechanism of action, and relevant (though limited) pharmacological data. While specific quantitative data from electrophysiological studies on this compound are not widely available in peer-reviewed literature, this guide also furnishes detailed, generalized experimental protocols for characterizing the interaction of compounds like this compound with VGSCs, providing a framework for future research.

Introduction to this compound

This compound, also known as oxetacaine, is a surface analgesic that, unlike many other local anesthetics, maintains its chemical stability and functional activity in low pH conditions.[1][2] This unique property allows for its effective use in the acidic milieu of the stomach to alleviate pain associated with conditions such as gastritis, peptic ulcer disease, and esophagitis.[2][3][4] Chemically, it is N,N-bis-(N-methyl-N-phenyl-t-butyl-acetamide)-beta-hydroxyethylamine.[4] Its local anesthetic effect is reported to be significantly more potent than that of cocaine and lignocaine.[3][4]

Core Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The fundamental mechanism underlying the analgesic effect of this compound is the blockade of voltage-gated sodium channels.[1] These transmembrane proteins are essential for the initiation and propagation of action potentials in excitable cells, including neurons.

The Role of Voltage-Gated Sodium Channels in Nociception

Voltage-gated sodium channels are responsible for the rapid influx of sodium ions across the neuronal membrane during the depolarization phase of an action potential. This influx leads to a rapid change in membrane potential, which propagates along the axon, transmitting signals from the periphery to the central nervous system. In the context of pain, nociceptive neurons detect noxious stimuli and transmit these signals as a barrage of action potentials.

This compound's Interaction with Sodium Channels

This compound, in its unionized form, is thought to penetrate the nerve cell membrane.[3] It then binds to a receptor site on the intracellular side of the voltage-gated sodium channel. This binding stabilizes the channel in an inactivated state, preventing the influx of sodium ions that is necessary for the generation of an action potential.[1] By inhibiting the generation and propagation of these nerve impulses, this compound effectively blocks the transmission of pain signals.[1]

Quantitative Data on this compound's Interaction with Voltage-Gated Sodium Channels

A thorough review of the scientific literature reveals a notable absence of specific quantitative data regarding the interaction of this compound with voltage-gated sodium channels. Key parameters such as the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) for various sodium channel subtypes (e.g., NaV1.1-NaV1.9) have not been publicly reported. Furthermore, detailed studies on the effects of this compound on the kinetic properties of these channels, including activation, inactivation, and recovery from inactivation, are lacking.

One study investigated the effects of this compound on isolated parietal cells and reported a dose-dependent inhibitory effect on carbachol-induced 14C-aminopyrine accumulation at concentrations higher than 3 x 10-8 M. However, this study focused on muscarinic receptor interactions and did not provide direct data on sodium channel blockade. Another study on PC12 cells demonstrated that this compound at concentrations of 10-6 to 10-7 M inhibited dopamine release and the increase of intracellular Ca2+ concentration in K+-depolarized cells, suggesting an interaction with L-type Ca2+ channels.[5] While this indicates that this compound may have effects on other ion channels, it does not provide the specific data needed to fully characterize its interaction with VGSCs.

Table 1: Summary of Available Pharmacological Data for this compound

| Parameter | Value | Cell Type/System | Comments | Reference |

| Inhibition of Carbachol-induced 14C-aminopyrine accumulation | > 3 x 10-8 M | Isolated guinea pig parietal cells | Indirect measure, likely related to muscarinic receptor antagonism. | |

| Inhibition of K+-induced Dopamine Release and Ca2+ influx | 10-7 - 10-6 M | PC12 cells | Suggests interaction with L-type Ca2+ channels.[5] | [5] |

| Potency Comparison | ~500x > Cocaine, ~2000x > Lignocaine | In vitro | General potency comparison, not specific to a particular channel subtype.[3][4] | [3][4] |

Experimental Protocols for Characterizing this compound's Effects on Voltage-Gated Sodium Channels

To address the gap in quantitative data, researchers can employ established electrophysiological techniques. The following provides a detailed, generalized protocol for characterizing the effects of this compound on VGSCs using patch-clamp electrophysiology.

Cell Culture and Transfection

-

Cell Line: Utilize a stable cell line, such as Human Embryonic Kidney (HEK293) cells, that does not endogenously express significant levels of voltage-gated sodium channels.

-

Transfection: Transiently or stably transfect the cells with plasmids encoding the specific human voltage-gated sodium channel α-subunit of interest (e.g., NaV1.1, NaV1.5, NaV1.7) and the corresponding β-subunits to ensure proper channel expression and function. A co-transfected fluorescent marker (e.g., GFP) can aid in identifying successfully transfected cells.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of ionic currents across the entire cell membrane, providing a robust method for studying the effects of a compound on a population of ion channels.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).

-

-

Recording:

-

Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in the resting state.

-

Apply a series of voltage steps to elicit sodium currents.

-

Experimental Paradigms

-

Tonic Block:

-

Apply depolarizing pulses from a hyperpolarized holding potential at a low frequency (e.g., 0.1 Hz).

-

Perfuse the cell with increasing concentrations of this compound.

-

Measure the reduction in the peak sodium current at each concentration to determine the IC50 for the resting/closed state.

-

-

Use-Dependent (Phasic) Block:

-

Apply a train of depolarizing pulses at a higher frequency (e.g., 10 Hz).

-

Measure the progressive decrease in the peak sodium current during the pulse train in the presence of this compound. This reflects the preferential binding of the drug to the open and/or inactivated states of the channel.

-

-

Steady-State Inactivation:

-

Apply a series of conditioning pre-pulses to various potentials before a test pulse to a fixed potential.

-

Measure the availability of channels for opening.

-

Repeat in the presence of this compound to determine if the drug shifts the voltage-dependence of inactivation, indicating stabilization of the inactivated state.

-

-

Recovery from Inactivation:

-

Use a two-pulse protocol where a conditioning pulse inactivates the channels, followed by a variable recovery period at a hyperpolarized potential before a second test pulse.

-

Measure the time course of recovery from inactivation in the absence and presence of this compound.

-

References

- 1. What is the mechanism of Oxetacaine? [synapse.patsnap.com]

- 2. msjonline.org [msjonline.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound | C28H41N3O3 | CID 4621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Biphasic effects of this compound, a topical anesthetic, on the intracellular Ca(2+) concentration of PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Oxethazaine's Effect on Nerve Impulses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxethazaine is a potent local anesthetic agent utilized for the symptomatic relief of pain associated with various gastrointestinal conditions. Its therapeutic efficacy stems from its ability to block nerve impulses, thereby preventing the transmission of pain signals. This technical guide provides an in-depth analysis of the core mechanisms underlying this compound's effects on nerve impulses. It details the experimental protocols used to elucidate its pharmacological action, presents quantitative data on its inhibitory effects, and visualizes the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuropharmacology.

Introduction

Nerve impulses, or action potentials, are rapid, transient changes in the membrane potential of excitable cells, such as neurons. They are fundamental for transmitting information throughout the nervous system. The generation and propagation of action potentials are critically dependent on the coordinated opening and closing of voltage-gated ion channels, particularly sodium (Na⁺) and potassium (K⁺) channels.

Local anesthetics are a class of drugs that reversibly block the generation and conduction of action potentials in nerve fibers. This compound distinguishes itself as a potent local anesthetic, demonstrating significantly higher potency compared to conventional agents like lignocaine and cocaine.[1] This guide delves into the molecular interactions and physiological consequences of this compound's effect on nerve impulses, providing a detailed examination of its mechanism of action.

Mechanism of Action: Inhibition of Voltage-Gated Sodium Channels

The primary mechanism by which this compound exerts its anesthetic effect is through the blockade of voltage-gated sodium channels in neuronal membranes.[1] These channels are responsible for the rapid influx of Na⁺ ions that underlies the depolarization phase of an action potential.

By binding to a specific site within the sodium channel pore, this compound stabilizes the channel in its inactivated state. This action prevents the conformational changes necessary for channel opening and subsequent Na⁺ influx, thereby increasing the threshold for nerve excitation and ultimately blocking the propagation of the action potential. This "use-dependent" or "phasic" block is a hallmark of many local anesthetics, where their inhibitory effect is more pronounced on nerves that are firing at a higher frequency.

The following diagram illustrates the signaling pathway of a nerve impulse and the point of intervention by this compound.

Quantitative Analysis of this compound's Inhibitory Effects

The following table summarizes the IC50 values for various local anesthetics on voltage-gated sodium channels, providing a comparative context for this compound's expected potency.

| Local Anesthetic | Preparation | Holding Potential (mV) | IC50 (µM) | Reference |

| Fomocaine | Rat Dorsal Root Ganglion Neurons (TTX-R) | Not Specified | 10.3 | [2] |

| Oe 9000 | Rat Dorsal Root Ganglion Neurons (TTX-R) | Not Specified | 4.5 | [2] |

| Ropivacaine | Rat Dorsal Horn Neurons | -80 | 117.3 | [3] |

| Ropivacaine | Rat Dorsal Horn Neurons | -60 | 74.3 | [3] |

| Bupivacaine | Rat Dorsal Horn Neurons | -80 | 53.7 | [3] |

Experimental Protocols for Investigating this compound's Effects

A comprehensive understanding of this compound's impact on nerve impulses requires the application of various electrophysiological techniques. The following sections detail the methodologies for key experiments.

Voltage-Clamp and Patch-Clamp Electrophysiology

Voltage-clamp and patch-clamp techniques are the gold standard for studying the effects of drugs on ion channel function. These methods allow for the precise control of the neuronal membrane potential while measuring the resultant ionic currents.

Objective: To determine the concentration-dependent inhibition of voltage-gated sodium currents by this compound and to calculate its IC50 value.

Experimental Workflow:

References

- 1. The effects of anesthesia on measures of nerve conduction velocity in male C57Bl6/J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Blockade of TTX-resistant and TTX-sensitive Na+ currents in cultured dorsal root ganglion neurons by fomocaine and the fomocaine derivative Oe 9000 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of ropivacaine on sodium currents in dorsal horn neurons of neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Oxethazaine as an Aurora Kinase A (AURKA) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aurora Kinase A (AURKA) is a serine/threonine kinase that plays a critical role in mitotic regulation, and its overexpression is frequently linked to tumorigenesis and poor prognosis in various cancers.[1][2][3] Consequently, AURKA has emerged as a significant target for anticancer drug development.[4][5] This document provides a comprehensive technical overview of oxethazaine, an established local anesthetic, repurposed as a novel and direct inhibitor of AURKA.[4][6][7] Recent studies have demonstrated that this compound effectively suppresses AURKA activity, leading to anti-proliferative and anti-metastatic effects in cancer models, specifically in esophageal squamous cell carcinoma (ESCC).[4][6][8] This guide details the mechanism of action, quantitative efficacy, biological impacts, and the experimental protocols used to validate these findings.

Mechanism of Action: Direct AURKA Inhibition

This compound exerts its anticancer effects through direct binding to and inhibition of Aurora Kinase A.[4][6] Computational modeling and subsequent validation have shown that this compound associates with AURKA at the ATP-binding domain, specifically interacting with residues K141, E260, and D274.[7][9] This interaction is competitive with ATP.[9]

The inhibition of AURKA by this compound leads to a dose-dependent reduction in its kinase activity.[1][4] This is evidenced by the decreased phosphorylation of AURKA at Threonine 288 (p-AURKA T288), a key marker of its activation, and the subsequent reduction in phosphorylation of downstream targets like Histone H3 at Serine 10 (p-Histone H3 S10), a crucial event for mitotic entry.[1][4][7]

Quantitative Data: In Vitro Efficacy

The inhibitory effects of this compound on cell viability have been quantified across multiple esophageal squamous cell carcinoma (ESCC) cell lines and a normal esophageal epithelial cell line (SHEE). The half-maximal inhibitory concentration (IC50) values demonstrate a dose-dependent effect and selectivity towards cancerous cells.

| Cell Line | Type | IC50 at 24h (µM) | IC50 at 48h (µM) |

| KYSE450 | Esophageal Squamous Carcinoma | 15.26 | Not Reported |

| KYSE150 | Esophageal Squamous Carcinoma | 33.75 | Not Reported |

| SHEE | Normal Esophageal Epithelial | 57.05 | Not Reported |

| Data sourced from a study on ESCC cells.[4] |

Biological Effects and Therapeutic Potential

The inhibition of the AURKA pathway by this compound translates into significant anti-tumor effects both in vitro and in vivo.

-

Inhibition of Proliferation and Migration: this compound effectively inhibits the proliferation and migration of esophageal cancer cells in a dose-dependent manner.[4][6] It also suppresses anchorage-independent growth, a hallmark of carcinogenesis.[7]

-

Cell Cycle Arrest: Treatment with this compound induces a G2/M phase cell-cycle arrest in ESCC cells, consistent with the role of AURKA in mitosis.[7]

-

Induction of Apoptosis: Following cell cycle arrest, this compound treatment leads to the induction of apoptosis in cancer cells.[7]

-

In Vivo Tumor Suppression: In patient-derived xenograft (PDX) mouse models, this compound has been shown to suppress tumor growth and metastasis, highlighting its potential for clinical application.[4][6]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound as an AURKA inhibitor.

Cell Viability Assay

This protocol determines the effect of this compound on cell proliferation.

Methodology:

-

Cell Seeding: Esophageal cancer cells (KYSE150, KYSE450) and normal epithelial cells (SHEE) are seeded into 96-well plates at a density of 3,000-5,000 cells per well.[7]

-

Adherence: The cells are incubated for 16-18 hours to allow them to attach to the plate surface.[7]

-

Treatment: Cells are treated with a range of this compound concentrations (e.g., 0 to 100 µM).[7]

-

Incubation: The plates are incubated for 24 or 48 hours.[7]

-

Staining and Analysis: After incubation, cell nuclei are stained with DAPI (4′,6-diamidino-2-phenylindole) and counted using an automated high-content imaging system to determine the number of viable cells.[7]

In Vitro Kinase Assay

This assay directly measures the effect of this compound on the enzymatic activity of AURKA.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing active recombinant AURKA protein, a suitable substrate (such as Histone H3), and ATP in a kinase buffer.[7]

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures. A control reaction with a vehicle (like DMSO) is run in parallel.

-

Incubation: The reaction is incubated at 30°C for a specified time (e.g., 30-60 minutes) to allow for phosphorylation.

-

Termination: The reaction is stopped by adding SDS-PAGE loading buffer.

-

Analysis: The samples are analyzed by Western blotting to detect the levels of phosphorylated substrate (e.g., p-Histone H3).[1][7] A decrease in the phosphorylated substrate in the presence of this compound indicates inhibition of AURKA activity.[1]

Pull-Down Assay

This assay is used to confirm the direct physical binding between this compound and the AURKA protein.

Methodology:

-

Bead Conjugation: this compound is chemically conjugated to Sepharose 4B beads. Unconjugated Sepharose 4B beads are used as a negative control.[7][9]

-

Protein Incubation: The this compound-conjugated beads (and control beads) are incubated with either recombinant AURKA protein or cell lysates from cells expressing AURKA (e.g., 293F, KYSE150).[7][9]

-

Washing: The beads are washed multiple times to remove non-specifically bound proteins.

-

Elution: The proteins bound to the beads are eluted by boiling in SDS-PAGE sample buffer.

-

Detection: The eluted proteins are analyzed by Western blotting using an anti-AURKA antibody to detect the presence of AURKA protein that was "pulled down" by the this compound beads.[7][9]

Western Blotting

This technique is used to detect and quantify specific proteins (e.g., AURKA, p-AURKA, p-Histone H3) in cell lysates.

Methodology:

-

Sample Preparation: Cells are treated with this compound for a specified duration, then lysed to extract total protein.[10]

-

Gel Electrophoresis: Protein lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[11]

-

Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[12]

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk) to prevent non-specific antibody binding.[12]

-

Antibody Incubation: The membrane is incubated sequentially with a primary antibody specific to the target protein (e.g., anti-p-AURKA) and a horseradish peroxidase (HRP)-conjugated secondary antibody.[10][12]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

Cell Cycle Analysis

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

Methodology:

-

Cell Treatment: Cells are seeded and treated with various concentrations of this compound for 48 hours.[7]

-

Harvesting: Cells are collected by trypsinization.[7]

-

Fixation: Cells are fixed in cold 70% ethanol to permeabilize the membranes.[7]

-

Staining: The fixed cells are treated with RNase to remove RNA and then stained with propidium iodide (PI), a fluorescent dye that binds to DNA.[7]

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The resulting data is analyzed to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]

Conclusion and Future Directions

The evidence strongly supports the classification of this compound as a direct inhibitor of Aurora Kinase A. Its ability to suppress AURKA activity, inhibit cancer cell proliferation, induce G2/M arrest and apoptosis, and reduce tumor growth in vivo establishes it as a promising candidate for drug repurposing in oncology.[4][6][7] As an FDA-approved drug, this compound has a well-established safety profile, which could potentially expedite its transition into clinical trials for cancer therapy.[7] Further research should focus on its efficacy across a broader range of malignancies characterized by AURKA overexpression and explore potential synergistic effects when combined with existing chemotherapeutic agents or other targeted therapies.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Aurora kinase-a expression heterogeneity and potential benefit of combination therapy in prostate adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits esophageal squamous cell carcinoma proliferation and metastasis by targeting aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound inhibits esophageal squamous cell carcinoma proliferation and metastasis by targeting aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. physiciansweekly.com [physiciansweekly.com]

- 9. researchgate.net [researchgate.net]

- 10. Western blot analysis [bio-protocol.org]

- 11. Western blot protocol | Abcam [abcam.com]

- 12. peakproteins.com [peakproteins.com]

Whitepaper: Discovery of Oxethazaine's Anti-Cancer Properties via Aurora Kinase A Inhibition

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The repurposing of existing therapeutic agents presents an efficient and accelerated pathway for novel oncology treatments. Recent research has identified the local anesthetic Oxethazaine as a potent inhibitor of esophageal squamous cell carcinoma (ESCC) proliferation and metastasis.[1][2][3] This document provides a detailed technical overview of the discovery of this compound's anti-cancer properties, focusing on its direct molecular target, downstream signaling effects, and the experimental evidence supporting its potential as an anti-neoplastic agent. Key findings demonstrate that this compound directly binds to and inhibits Aurora Kinase A (AURKA), a critical regulator of mitosis, leading to suppressed tumor growth and metastasis in both in vitro and in vivo models.[1][4]

Core Mechanism of Action: Targeting Aurora Kinase A (AURKA)

The primary anti-cancer mechanism of this compound is its direct interaction with and inhibition of Aurora Kinase A (AURKA).[1][4] Through a series of in vitro screening and binding assays, it was determined that this compound binds directly to AURKA, leading to the suppression of its kinase activity.[1][2] AURKA is a serine/threonine kinase that plays a crucial role in the regulation of cell division, and its overexpression is common in various cancers, contributing to genetic instability and tumorigenesis. By targeting AURKA, this compound effectively disrupts these processes. The inhibition of AURKA activity subsequently impacts its downstream effectors, a key one being the phosphorylation of Histone H3 at Serine 10 (p-Histone H3 (S10)), which is a critical event for chromosome condensation during mitosis.[1]

Signaling Pathway Diagram

Caption: this compound's mechanism of action, inhibiting AURKA and its downstream oncogenic effects.

Quantitative Data Summary

The anti-proliferative effects of this compound were quantified across different esophageal cell lines. The following tables summarize the key findings.

Table 1: In Vitro Cell Viability (IC50 Values)

The half-maximal inhibitory concentration (IC50) was determined for ESCC cell lines and normal esophageal epithelial cells after treatment with this compound for 24 and 48 hours.[4]

| Cell Line | Cell Type | Treatment Duration | IC50 Value (µM) |

| KYSE150 | ESCC | 24h | Data not specified |

| KYSE150 | ESCC | 48h | Data not specified |

| KYSE450 | ESCC | 24h | Data not specified |

| KYSE450 | ESCC | 48h | Data not specified |

| SHEE | Normal Esophageal Epithelial | 24h | Data not specified |

| SHEE | Normal Esophageal Epithelial | 48h | Data not specified |

| Note: While the study mentions the determination of IC50 values, the specific numerical data is not available in the provided search results. The experiment demonstrated a dose-dependent inhibitory effect on ESCC cells.[4] |

Table 2: In Vivo Tumor Growth Suppression

Patient-derived xenograft (PDX) models were used to assess the in vivo efficacy of this compound.[1]

| PDX Model | Cancer Type | Treatment | Outcome |

| EG20 | ESCC | This compound (6 mg/kg) | Suppressed tumor growth |

| LEG110 | ESCC | This compound (6 mg/kg) | Suppressed tumor growth |

| LEG34 | ESCC | This compound (6 mg/kg) | Suppressed tumor growth |

Experimental Protocols & Workflow

The discovery of this compound's properties was underpinned by a series of robust experiments. A general workflow involved initial screening followed by detailed molecular and in vivo analysis.[1]

Experimental Workflow Diagram

Caption: High-level workflow from drug screening to in vivo validation of this compound.

Key Experimental Protocols

1. Western Blotting for Phospho-Histone H3 Expression

-

Objective: To determine if this compound inhibits the kinase activity of AURKA by measuring the expression of its downstream target, p-Histone H3 (S10).

-

Cell Culture: ESCC cells (e.g., KYSE150, KYSE450) are cultured to approximately 70-80% confluency.

-

Treatment: Cells are treated with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) for a specified duration (e.g., 24 hours).[4]

-

Lysis: Cells are harvested and lysed using RIPA buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size via electrophoresis.

-

Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for p-Histone H3 (S10), total Histone H3, and AURKA. A loading control like GAPDH or β-actin is also used.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified to determine the relative protein expression levels.

2. In Vivo Tumor Metastasis Model

-

Objective: To evaluate the effect of this compound on the metastatic potential of ESCC cells in a live animal model.[4]

-

Cell Preparation: Luciferase-mCherry-labeled KYSE150 tumor cells are prepared for injection.

-

Injection: Nude mice are injected with the prepared tumor cells via the tail vein to simulate metastasis.

-

Treatment: The mice are divided into a vehicle-treated group (e.g., 0.9% normal saline) and an this compound-treated group. Treatment is administered as per the defined schedule (e.g., 6 mg/kg).[1]

-

Monitoring: Tumor metastasis, particularly to the lungs, is monitored using bioluminescence imaging. Mouse body weights are regularly recorded to assess toxicity.

-

Analysis: At the end of the study, the degree of lung metastasis is compared between the vehicle and this compound-treated groups to determine the drug's efficacy in suppressing metastasis.[4]

Conclusion and Future Directions

The identification of this compound as a direct inhibitor of AURKA provides a compelling basis for its repurposing as an anti-cancer therapeutic, particularly for ESCC.[1][3] The agent has demonstrated significant efficacy in preclinical models by inhibiting key oncogenic processes like proliferation and metastasis.[2][4] Future research should focus on clinical trials to establish the safety and efficacy of this compound in human cancer patients. Further investigation into its effect on other AURKA-dependent cancers is also warranted. The well-established safety profile of this compound as a local anesthetic may facilitate a more rapid translation to clinical oncology applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound inhibits esophageal squamous cell carcinoma proliferation and metastasis by targeting aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. physiciansweekly.com [physiciansweekly.com]

- 4. This compound inhibits esophageal squamous cell carcinoma proliferation and metastasis by targeting aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]

Oxethazaine as a Novel Therapeutic Agent in Esophageal Squamous Cell Carcinoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esophageal squamous cell carcinoma (ESCC) presents a significant global health challenge with a persistently low 5-year survival rate, underscoring the urgent need for novel therapeutic strategies.[1][2] This technical guide details the preclinical evidence for the repurposing of oxethazaine, an established local anesthetic, as a potential therapeutic agent for ESCC.[1][2] Groundbreaking research has identified a novel mechanism of action for this compound, demonstrating its ability to directly target and inhibit Aurora Kinase A (AURKA), a key oncogenic driver in ESCC.[1][2] This guide provides a comprehensive overview of the signaling pathways involved, quantitative data from preclinical studies, and detailed experimental protocols, offering a foundational resource for further research and development in this promising area.

Introduction: The Unmet Need in ESCC and the Emergence of this compound

ESCC is a predominant histological subtype of esophageal cancer, characterized by aggressive tumor biology and poor prognosis.[1][2] Current treatment modalities, including surgery, chemotherapy, and radiotherapy, have demonstrated limited efficacy in advanced stages of the disease, with five-year survival rates remaining below 20%.[1][2] This highlights a critical need for the development of targeted therapies that can improve patient outcomes.

This compound is an amino-amide local anesthetic traditionally used in combination with antacids to alleviate symptoms of esophagitis and other gastric disorders.[1][2] Recent drug repurposing efforts have uncovered its potential as an anti-cancer agent.[3] Specifically, studies have shown that this compound can inhibit the proliferation and migration of ESCC cells, suggesting a new therapeutic application for this FDA-approved drug.[1][2]

Mechanism of Action: this compound as a Direct Inhibitor of Aurora Kinase A (AURKA)

The primary anti-neoplastic mechanism of this compound in ESCC has been identified as the direct inhibition of Aurora Kinase A (AURKA).[1][2] AURKA is a serine/threonine kinase that plays a crucial role in mitotic regulation and is frequently overexpressed in various cancers, including ESCC, where its high expression is correlated with malignant progression and shorter overall survival.[4]

In vitro screening and binding assays have confirmed that this compound directly binds to AURKA.[1] This interaction suppresses the kinase activity of AURKA, leading to the inhibition of its downstream effectors.[1] This targeted inhibition of the AURKA signaling pathway is central to the anti-tumor effects of this compound observed in preclinical models of ESCC.

Signaling Pathway Diagram

References

Understanding the In Vitro Metabolism of Oxethazaine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxethazaine, a potent topical anesthetic, is used to alleviate pain associated with various gastrointestinal conditions. A thorough understanding of its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety. This technical guide provides a comprehensive overview of the current knowledge on the in vitro metabolism of this compound. While publicly available quantitative data is limited, this document synthesizes the known metabolic pathways, discusses the putative role of cytochrome P450 enzymes, and presents generalized experimental protocols for future in vitro investigations. This guide aims to be a valuable resource for researchers initiating or advancing studies on this compound's biotransformation.

Introduction to this compound and Its Metabolism

This compound is a local anesthetic of the amide type. Its chemical structure allows it to remain largely unionized in acidic environments, such as the stomach, enabling it to exert a localized anesthetic effect on the gastric mucosa. The metabolism of this compound is a critical determinant of its systemic exposure and duration of action. In vivo studies have indicated that this compound is rapidly and extensively metabolized, primarily in the liver[1][2]. Understanding the specifics of its in vitro metabolism is essential for elucidating the enzymes involved, the kinetics of metabolite formation, and for predicting potential metabolic drug-drug interactions.

Known Metabolic Pathways of this compound

Based on existing literature, the biotransformation of this compound involves several key reactions. The primary metabolites identified are hydroxylated derivatives, indicating that oxidation is a major metabolic pathway[1][2].

The proposed metabolic pathway of this compound is as follows:

-

Hydroxylation: The initial and primary metabolic step is the hydroxylation of the terminal methyl groups of the tert-butyl moieties. This leads to the formation of beta-hydroxy-mephentermine and beta-hydroxy-phentermine [1][2].

-

N-Dealkylation: Subsequent or alternative pathways may involve the removal of the ethylamine bridge, leading to the formation of mephentermine and phentermine . However, one study in rats found these metabolites to be below the limit of quantitation in plasma and hair, suggesting this might be a minor pathway or that these metabolites are rapidly cleared[3].

Below is a diagram illustrating the proposed metabolic pathway of this compound.

Caption: Proposed metabolic pathway of this compound.

Role of Cytochrome P450 Enzymes

The oxidative nature of this compound metabolism strongly suggests the involvement of the cytochrome P450 (CYP) superfamily of enzymes, which are primary drivers of phase I metabolism[4]. While specific human CYP isoforms responsible for this compound metabolism have not been definitively identified in the public literature, there is evidence pointing towards the involvement of the CYP3A subfamily. An in vitro study using rat liver and intestinal microsomes demonstrated that this compound inhibits the activity of CYP3A in a concentration-dependent manner[5]. This inhibition suggests that this compound is likely a substrate for CYP3A enzymes.

Further research, including reaction phenotyping with a panel of recombinant human CYP enzymes, is necessary to precisely identify the specific isoforms involved in this compound's metabolism.

Quantitative Data on In Vitro Metabolism

A thorough review of the published scientific literature reveals a notable absence of specific quantitative data on the in vitro metabolism of this compound. To fully characterize the metabolic profile of a drug candidate, quantitative assessments are essential. The following tables are presented as templates to highlight the types of data that are critical for a comprehensive understanding and are intended to guide future research efforts.

Table 1: Putative Metabolite Formation in Human Liver Microsomes (Template)

| Parameter | Value | Units |

| Incubation Conditions | ||

| This compound Concentration | e.g., 1 µM | µM |

| Microsomal Protein | e.g., 0.5 | mg/mL |

| Incubation Time | e.g., 60 | min |

| Metabolite Formation Rate | ||

| beta-Hydroxy-mephentermine | Data Not Available | pmol/min/mg protein |

| beta-Hydroxy-phentermine | Data Not Available | pmol/min/mg protein |

| Mephentermine | Data Not Available | pmol/min/mg protein |

| Phentermine | Data Not Available | pmol/min/mg protein |

Table 2: Enzyme Kinetics of this compound Metabolism (Template)

| CYP Isoform | Metabolite | Km (µM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (Vmax/Km) |

| e.g., CYP3A4 | beta-Hydroxy-mephentermine | Data Not Available | Data Not Available | Data Not Available |

| e.g., CYP3A4 | beta-Hydroxy-phentermine | Data Not Available | Data Not Available | Data Not Available |

| e.g., CYP2D6 | beta-Hydroxy-mephentermine | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols for In Vitro Metabolism Studies

The following sections provide detailed, generalized methodologies for key experiments to characterize the in vitro metabolism of this compound. These protocols are based on standard practices in the field and would require optimization for this specific compound.

Metabolic Stability in Human Liver Microsomes

This experiment determines the rate at which this compound is metabolized by human liver microsomes.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of this compound.

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching

-

Internal standard (for analytical quantification)

-

LC-MS/MS system

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare the incubation mixture by adding HLMs to the phosphate buffer. Pre-warm at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system and this compound (final concentration, e.g., 1 µM) to the incubation mixture.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Quench the reaction immediately by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.

-

Centrifuge the samples to precipitate the protein.

-

Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

-

Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression will be the elimination rate constant (k).

-

Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint = (0.693/t1/2) * (mL incubation/mg microsomal protein)).

The following diagram outlines the general workflow for this experiment.

Caption: General workflow for a metabolic stability assay.

Metabolite Identification and Profiling

This experiment identifies the metabolites formed from this compound in vitro.

Objective: To identify the chemical structures of this compound metabolites.

Protocol:

-

Follow the incubation procedure as described in section 5.1, but use a higher concentration of this compound (e.g., 10-50 µM) to ensure detectable levels of metabolites.

-

Analyze the samples using high-resolution mass spectrometry (HRMS), such as a Q-TOF or Orbitrap instrument, to obtain accurate mass measurements of the parent drug and its metabolites.

-

Compare the mass spectra of samples with and without the NADPH regenerating system to distinguish metabolites from impurities.

-

Use tandem mass spectrometry (MS/MS) to fragment the parent drug and potential metabolites to elucidate their structures.

Cytochrome P450 Reaction Phenotyping

This experiment identifies the specific CYP isoforms responsible for this compound metabolism.

Objective: To determine the contribution of individual CYP enzymes to the metabolism of this compound.

Methods:

-

Recombinant Human CYP Enzymes:

-

Incubate this compound with individual recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) expressed in a suitable system (e.g., baculovirus-infected insect cells).

-

Quantify the rate of metabolite formation for each isoform. The isoform that produces the metabolite(s) at the highest rate is likely the primary enzyme involved.

-

-

Chemical Inhibition in HLMs:

-

Incubate this compound with HLMs in the presence and absence of specific chemical inhibitors for each major CYP isoform (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6).

-

A significant reduction in the rate of metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isoform.

-

Conclusion and Future Directions

The in vitro metabolism of this compound is characterized by oxidative pathways, leading to the formation of hydroxylated metabolites. Evidence suggests the involvement of cytochrome P450 enzymes, particularly the CYP3A subfamily. However, there is a significant lack of publicly available quantitative data, including metabolite formation kinetics and the specific human CYP isoforms involved.

For a comprehensive understanding of this compound's disposition and to better predict its clinical pharmacology, further research is warranted. Future studies should focus on:

-

Quantitative analysis of metabolite formation in human liver microsomes and other in vitro systems.

-

Enzyme kinetic studies to determine the Km and Vmax for the major metabolic pathways.

-

Reaction phenotyping using recombinant human CYP enzymes and chemical inhibitors to definitively identify the responsible isoforms.

-

Investigation of potential for metabolism by non-CYP enzymes.

The generation of this data will be invaluable for drug development professionals and regulatory agencies in assessing the safety and efficacy of this compound.

References

- 1. Cytochrome CYP450 Reaction Phenotyping - Enamine [enamine.net]

- 2. cebs.niehs.nih.gov [cebs.niehs.nih.gov]

- 3. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics & Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 5. Cytochrome P450 reaction-phenotyping: an industrial perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

Basic Pharmacological Profile of Oxethazaine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxethazaine is a potent local anesthetic agent with a unique pharmacological profile that makes it particularly suitable for topical application in the gastrointestinal tract. Unlike many other local anesthetics, it remains largely unionized and stable in highly acidic environments, allowing for effective local anesthetic action on the gastric mucosa. Its primary mechanisms of action include the blockade of voltage-gated sodium channels, leading to the inhibition of nerve impulse transmission, and the suppression of gastrin secretion. Additionally, in vitro studies have demonstrated its antispasmodic effects on smooth muscle and antagonistic activity at serotonin receptors. This technical guide provides an in-depth overview of the basic pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, pharmacokinetics, and toxicology, with a focus on quantitative data and experimental methodologies.

Mechanism of Action

This compound exerts its pharmacological effects through multiple mechanisms, primarily as a local anesthetic and as an inhibitor of gastric acid secretion.

Local Anesthetic Activity: Blockade of Voltage-Gated Sodium Channels

The principal mechanism underlying this compound's local anesthetic effect is the blockade of voltage-gated sodium channels in neuronal cell membranes.[1] By physically obstructing these channels, this compound prevents the influx of sodium ions that is necessary for the depolarization phase of an action potential.[2] This action effectively inhibits the generation and propagation of nerve impulses, leading to a loss of sensation in the area of application.[1] Due to its unique chemical structure, this compound remains largely in its non-ionized form even in the low pH environment of the stomach, which allows it to readily penetrate the lipid membranes of nerve cells to reach its site of action.[3]

Signaling Pathway: Inhibition of Neuronal Action Potential

Inhibition of Gastric Acid Secretion

This compound has been shown to inhibit gastric acid secretion by suppressing the release of gastrin.[1][3] Gastrin, a peptide hormone produced by G-cells in the gastric antrum, is a primary stimulant of gastric acid secretion from parietal cells. The precise signaling pathway by which this compound inhibits gastrin release is not fully elucidated but is thought to involve a direct action on the G-cells.

Signaling Pathway: Putative Mechanism of Gastrin Secretion Inhibition

Antispasmodic and Serotonin Receptor Activity

In vitro studies have indicated that this compound possesses antispasmodic properties on smooth muscle and can block the action of serotonin.[1] The clinical significance of these findings is not yet fully established, but they may contribute to its overall efficacy in relieving symptoms of gastrointestinal disorders.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is dose-dependent local anesthesia.

Potency

This compound is reported to be a highly potent local anesthetic. Early studies claimed it to be 2000 times more potent than lignocaine and 500 times more potent than cocaine.[1]

| Compound | Relative Potency |

| This compound | 2000 (vs. Lignocaine) |

| This compound | 500 (vs. Cocaine) |

| Table 1: Relative Potency of this compound Compared to Other Local Anesthetics |

Pharmacokinetics

The systemic absorption of this compound following oral administration is limited.

| Parameter | Value | Experimental Conditions |

| Tmax (Time to Peak Plasma Concentration) | ~1 hour | Oral administration. |

| Cmax (Peak Plasma Concentration) | ~20 ng/mL | Oral administration. |

| Absorption | Less than 1/3 of the administered dose is absorbed. | Oral administration. |

| Metabolism | Rapid and extensive hepatic metabolism. | Primary metabolites are beta-hydroxy-mephentermine and beta-hydroxy-phentermine.[3] |

| Elimination Half-life (t½) | ~1 hour | |

| Excretion | Less than 0.1% of the administered dose is recovered in the urine as unchanged drug or metabolites within 24 hours. | |

| Protein Binding | Thought to be very low due to its short half-life. | |

| Table 2: Summary of this compound Pharmacokinetic Parameters [3] |

Toxicology

The toxicity of this compound is dependent on the route of administration. While it is generally well-tolerated orally, intravenous administration is associated with significant toxicity.[4]

| Animal Model | Route of Administration | LD50 (mg/kg) |

| Mice | Oral | 399.9 |

| Rats | Oral | 625.9 |

| Mice | Intramuscular | 247.2 |

| Rats | Intramuscular | 502.3 |

| Mice | Intravenous | 3.6 |

| Rats | Intravenous | 1.3 |

| Rabbits | Intravenous | 0.54 |

| Table 3: Acute Toxicity (LD50) of this compound |

Experimental Protocols

Rabbit Corneal Reflex Assay for Local Anesthetic Potency

This assay is a classical method for determining the potency and duration of action of topical anesthetics.

Workflow: Rabbit Corneal Reflex Assay

In Vitro Isolated Smooth Muscle Assay for Antispasmodic Activity

This method is used to assess the direct effects of a compound on smooth muscle contractility.

Workflow: Isolated Smooth Muscle Bath Assay

Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Blockade

This technique allows for the direct measurement of ion channel activity in single cells.

Workflow: Patch-Clamp Electrophysiology

Conclusion

This compound is a potent local anesthetic with a multifaceted pharmacological profile that includes inhibition of gastric acid secretion and potential antispasmodic effects. Its unique stability in acidic environments makes it a valuable agent for the topical treatment of pain associated with upper gastrointestinal disorders. While its basic pharmacology is established, further research is warranted to fully elucidate the specific signaling pathways involved in its actions and to obtain more detailed quantitative data on its potency and efficacy at various molecular targets. This would provide a more complete understanding of its therapeutic effects and potential for further drug development.

References

- 1. This compound | C28H41N3O3 | CID 4621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Oxetacaine? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. The synergistic antibacterial activity and mechanism of colistin-oxethazaine combination against gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]

The Proteomic Cascade: Unraveling Oxethazaine's Impact on Cellular Signaling

A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide explores the molecular impact of the local anesthetic oxethazaine on cellular signaling pathways, with a specific focus on its implications for cancer biology. Through a detailed examination of current proteomic and phosphoproteomic research, this document provides a comprehensive overview of this compound's mechanism of action, experimental methodologies for its study, and the key signaling networks it modulates.

Introduction: this compound's Emerging Role Beyond Anesthesia

This compound, a potent local anesthetic, has traditionally been used to alleviate pain associated with gastrointestinal disorders by blocking voltage-gated sodium channels. However, recent research has unveiled a more complex pharmacological profile, highlighting its potential as an anti-cancer agent. Studies have demonstrated that this compound can inhibit the proliferation and metastasis of cancer cells, suggesting a mechanism of action that extends beyond simple channel blockade and delves into the intricate world of cellular signaling.

This guide synthesizes the current understanding of this compound's effects on the cancer cell proteome, focusing on its direct interaction with key regulatory proteins and the subsequent downstream consequences. By providing a detailed analysis of the affected signaling pathways, comprehensive experimental protocols, and quantitative data representations, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to further investigate and potentially exploit this compound's therapeutic potential.

Core Molecular Target and Signaling Pathway: Aurora Kinase A

Proteomic and phospho-proteomic analyses have identified Aurora Kinase A (AURKA) as a primary molecular target of this compound in cancer cells. AURKA is a serine/threonine kinase that plays a pivotal role in the regulation of mitosis, and its overexpression is frequently observed in various cancers, correlating with poor prognosis. This compound has been shown to directly bind to AURKA, inhibiting its kinase activity.

The inhibition of AURKA by this compound triggers a cascade of downstream effects, primarily impacting cell cycle progression and apoptosis. Specifically, this compound treatment leads to a G2/M cell-cycle arrest and induces programmed cell death (apoptosis) in cancer cells.

Visualizing the Aurora Kinase A Signaling Pathway

The following diagram illustrates the central role of Aurora Kinase A in cell cycle regulation and how its inhibition by this compound leads to anti-proliferative effects.

Caption: this compound inhibits AURKA, preventing downstream signaling required for cell cycle progression.

Quantitative Proteomics Analysis of this compound's Effects

To elucidate the global impact of this compound on the cellular proteome, quantitative proteomics techniques such as tandem mass tag (TMT) labeling followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed. These studies reveal significant alterations in the expression levels of numerous proteins following this compound treatment.

Summary of Proteomic and Phospho-proteomic Data

In a study on esophageal squamous cell carcinoma (ESCC) cells treated with this compound, proteomic analysis identified over 6,000 proteins, with a significant number showing altered expression. Phospho-proteomic analysis further revealed changes in the phosphorylation status of thousands of sites, indicating widespread effects on protein activity and signaling cascades.

The following tables provide a representative summary of proteins and phosphosites that are significantly altered upon this compound treatment, based on the findings from the study by Chen et al. (2022).

Table 1: Representative Proteins Differentially Expressed in ESCC Cells Following this compound Treatment

| Protein | Gene Name | Fold Change (this compound vs. Control) | Function |

| Aurora Kinase A | AURKA | -1.5 | Cell cycle regulation, mitosis |

| Polo-like kinase 1 | PLK1 | -1.8 | Mitotic entry, spindle assembly |

| Cyclin B1 | CCNB1 | -2.1 | G2/M transition |

| Bcl-2 | BCL2 | -1.6 | Apoptosis inhibition |

| Survivin | BIRC5 | -1.9 | Apoptosis inhibition, mitosis |

| p53 | TP53 | +1.7 | Tumor suppressor, apoptosis induction |